Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate

Sulfonate Ester Reactivity Nucleophilic Substitution Leaving Group Ability

tert-Butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate (CAS 2070015-39-1, racemic; CAS 2070009-69-5, S-enantiomer) is a dual-functional piperidine building block featuring an N-Boc protecting group and a 4-bromobenzenesulfonate (brosylate) ester at the 3-position. Its C16H22BrNO5S scaffold (MW 420.32 g/mol) places it within the broader class of activated piperidine intermediates used in medicinal chemistry and fragment-based synthesis.

Molecular Formula C16H22BrNO5S
Molecular Weight 420.3 g/mol
Cat. No. B8091144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate
Molecular FormulaC16H22BrNO5S
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C16H22BrNO5S/c1-16(2,3)22-15(19)18-10-4-5-13(11-18)23-24(20,21)14-8-6-12(17)7-9-14/h6-9,13H,4-5,10-11H2,1-3H3
InChIKeyAKXKTTULFLYCFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: tert-Butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate as a Differentiated Piperidine Sulfonate Intermediate


tert-Butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate (CAS 2070015-39-1, racemic; CAS 2070009-69-5, S-enantiomer) is a dual-functional piperidine building block featuring an N-Boc protecting group and a 4-bromobenzenesulfonate (brosylate) ester at the 3-position. Its C16H22BrNO5S scaffold (MW 420.32 g/mol) places it within the broader class of activated piperidine intermediates used in medicinal chemistry and fragment-based synthesis. The 4-bromophenylsulfonyloxy moiety confers both a calculable leaving-group aptitude and a heavy atom (Br) for crystallographic phasing and cross-coupling chemistry, distinguishing it from non-halogenated or differently substituted sulfonates.

Why In-Class Piperidine Sulfonates Cannot Simply Be Interchanged for tert-Butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate


Within the category of N-Boc-piperidine sulfonate esters, the choice of aryl sulfonate (tosylate, brosylate, nosylate, or halobenzenesulfonate) critically dictates both the leaving-group reactivity and the downstream synthetic utility. As demonstrated by predicted pKa differences among the parent sulfonic acids , substitution of the 4-bromobenzenesulfonyloxy group with a 4-methyl (tosyl) or 4-nitro (nosyl) analog alters the electrophilicity of the sulfonate ester by up to 0.95 pKa units. Furthermore, the presence of the bromine atom enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) that are impossible with tosylate alone [1]. The availability of both racemic and enantiopure (S)-forms in defined purity grades further complicates direct generic substitution, as stereochemical outcomes in target molecule synthesis are directly dependent on the enantiomeric composition of the starting material.

Quantitative Differentiation Guide: tert-Butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate vs. Structural Analogs


Leaving Group Aptitude: 4-Bromobenzenesulfonate vs. Tosylate and Nosylate Based on Predicted Parent Acid pKa

The leaving-group ability of a sulfonate ester correlates inversely with the pKa of its conjugate sulfonic acid: a lower (more negative) pKa indicates a weaker conjugate base and thus a better leaving group. The predicted pKa of 4-bromobenzenesulfonic acid is -0.83±0.50, which is 0.40 units lower than that of p-toluenesulfonic acid (-0.43±0.50), indicating a measurably superior leaving group for nucleophilic displacement reactions . However, 4-nitrobenzenesulfonic acid (pKa -1.38±0.50) is 0.55 units stronger, making the brosylate an intermediate-reactivity choice that balances displacement kinetics with compound stability during storage and handling.

Sulfonate Ester Reactivity Nucleophilic Substitution Leaving Group Ability Physicochemical Property Prediction

Commercially Available Purity Grades: Racemic tert-Butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate vs. Tosylate Analog

Multiple vendors supply the racemic 4-bromobenzenesulfonate ester at 95% minimum purity (AKSci) or 98% purity (ChemScene, Leyan), while the (S)-enantiomer is available at 98% purity from Sigma-Aldrich . In comparison, the tosylate analog (tert-butyl 3-(tosyloxy)piperidine-1-carboxylate, CAS 85275-46-3) is commonly offered at 95% purity . The availability of the brosylate compound at 98% purity with defined stereochemistry provides quantitative quality assurance for sensitive applications where trace impurities or undefined enantiomeric composition could confound biological assay results or crystallographic studies.

Chemical Procurement Purity Specification Vendor Comparison Research Intermediate

Synthetic Versatility: Bromine as a Functional Handle for Cross-Coupling Chemistry

The 4-bromophenyl ring in the target compound provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) that is absent in the tosylate analog [1]. While the 4-chlorophenyl analog also supports cross-coupling, aryl bromides typically exhibit 10- to 100-fold higher reactivity than aryl chlorides in Suzuki couplings with standard Pd(PPh3)4 catalysts due to the lower bond dissociation energy of the C–Br bond (approximately 337 kJ/mol) versus C–Cl (approximately 399 kJ/mol) [2]. The 4-bromophenylsulfonyloxy motif thus combines a competent leaving group with a versatile cross-coupling handle in a single intermediate, eliminating the need for a separate halogenation step.

Cross-Coupling Suzuki-Miyaura C-C Bond Formation Late-Stage Functionalization Medicinal Chemistry

Stereodefined vs. Racemic Material: Enantiopure (S)-tert-Butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate Procurement

The target compound is commercially supplied in two distinct stereochemical forms: racemic (CAS 2070015-39-1) and enantiopure (S)-enantiomer (CAS 2070009-69-5), the latter at 98% purity from Sigma-Aldrich . In contrast, the tosylate analog is primarily available as racemic material at 95% purity . For applications in asymmetric synthesis or chiral ligand preparation, the defined (S)-brosylate eliminates the 50% material waste inherent in racemic starting materials and provides a defined stereochemical outcome in subsequent substitution reactions, where the sulfonate functions as a leaving group at the chiral C3 center.

Enantiopure Synthesis Chiral Piperidine Stereochemistry Asymmetric Synthesis

Optimal Procurement and Application Scenarios for tert-Butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate


Parallel Library Synthesis via Suzuki–Miyaura Diversification at the 4-Bromophenyl Ring

Medicinal chemistry teams seeking to generate arrays of 3-substituted piperidine derivatives can procure the brosylate as a single advanced intermediate. The 4-bromophenyl ring undergoes efficient Pd-catalyzed cross-coupling with diverse boronic acids, while the 3-brosylate leaving group can be subsequently displaced by amine, alkoxide, or thiolate nucleophiles in a second diversification step [1]. This two-step, one-intermediate strategy compresses SAR timelines compared to synthesizing each variant independently.

Enantioselective Synthesis of Chiral 3-Amino/Benzyloxypiperidine Pharmacophores

The (S)-enantiomer (CAS 2070009-69-5, 98% purity) serves as a direct precursor to enantiopure 3-substituted piperidines via stereospecific SN2 displacement of the brosylate group . This avoids chiral resolution or asymmetric catalysis steps, providing atom-economical access to chiral piperidine scaffolds common in CNS drug candidates and kinase inhibitors.

Crystallographic Fragment Screening with Anomalous Scattering Phasing

The bromine atom in the 4-bromophenylsulfonyloxy group provides a strong anomalous scattering signal (Br K-edge at 13.47 keV) for experimental phasing in protein crystallography. For fragment-based drug discovery campaigns, the brosylate compound can serve as a heavy-atom derivatization reagent or a bromine-labeled fragment that enables unambiguous electron density assignment without the need for selenomethionine incorporation [2].

Controlled-Reactivity Sulfonate for Orthogonal Protection Strategies

In multi-step syntheses requiring selective sulfonate displacement at different stages, the intermediate leaving-group ability of the brosylate (pKa of parent acid: -0.83) permits selective reaction over tosylate groups (pKa: -0.43) when both are present in the same molecule, enabling orthogonal deprotection or substitution sequences that are not achievable with chemically identical sulfonate protecting groups.

Quote Request

Request a Quote for Tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.